3-Bromopropane-1-thiol

Description

BenchChem offers high-quality 3-Bromopropane-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromopropane-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

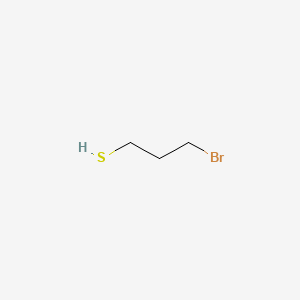

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrS/c4-2-1-3-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMNEJBJFZHNGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997119 | |

| Record name | 3-Bromopropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75694-39-2 | |

| Record name | 1-Propanethiol, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075694392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Reactivity Pivot: A Technical Guide to 3-Bromopropane-1-thiol for Advanced Synthesis

Abstract

3-Bromopropane-1-thiol (HS-(CH₂)₃-Br) is a bifunctional molecule of significant strategic importance in modern organic synthesis, materials science, and drug development. Possessing both a nucleophilic thiol group and a carbon backbone terminating in an electrophilic C-Br bond, this reagent offers a versatile platform for the sequential or orthogonal introduction of sulfur-containing linkers. This guide provides an in-depth analysis of its core chemical properties, structural attributes, and reactivity profile. We will explore field-proven synthetic and analytical protocols, delve into the mechanistic underpinnings of its characteristic reactions, and highlight its application in high-value areas such as pharmaceutical intermediate synthesis and the fabrication of self-assembled monolayers (SAMs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this essential chemical building block.

Core Molecular Profile and Physicochemical Properties

3-Bromopropane-1-thiol is a colorless liquid characterized by a pungent odor typical of thiol compounds.[1] Its utility is defined by the two terminal functional groups, which exhibit distinct and predictable reactivity, allowing it to serve as a molecular linchpin in complex synthetic routes.[2]

Structure and Identification

-

IUPAC Name: 3-bromopropane-1-thiol[3]

-

Molecular Formula: C₃H₇BrS[3]

-

CAS Number: 75694-39-2[3]

-

InChI Key: PLMNEJBJFZHNGF-UHFFFAOYSA-N

Physicochemical Data

The following table summarizes the key physical and chemical properties of 3-Bromopropane-1-thiol, which are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Weight | 155.06 g/mol | [1][3] |

| Density | 1.472 g/cm³ (at 25°C) | [1] |

| Boiling Point | 55-56 °C (at 12 Torr) | [1] |

| Flash Point | 56 °C (133 °F) | [1] |

| Refractive Index | 1.511 | [1] |

| Physical Form | Liquid | |

| Solubility | Insoluble in water, soluble in organic solvents. | N/A |

| Storage Temperature | -20°C, under inert atmosphere |

Synthesis and Purification: A Validated Protocol

The most reliable and common synthesis of 3-Bromopropane-1-thiol involves the mono-substitution of a 1,3-dihalopropane with a sulfur nucleophile. The key to success is controlling the stoichiometry to favor the monosubstituted product over the dithiol byproduct. The following protocol is based on well-established methodologies for related thiol syntheses.[4]

Causality of Experimental Design

The reaction proceeds via an Sₙ2 mechanism. 1,3-dibromopropane serves as the electrophilic backbone. Sodium hydrosulfide (NaSH) is chosen as a direct and potent sulfur nucleophile. Using a slight excess of 1,3-dibromopropane relative to the nucleophile statistically favors mono-alkylation and minimizes the formation of 1,3-propanedithiol. Ethanol is an effective polar protic solvent that solubilizes the ionic nucleophile while still permitting the Sₙ2 reaction to proceed efficiently. Post-reaction workup with a mild acid ensures the thiol is fully protonated, and vacuum distillation is the definitive method for purification, separating the product from unreacted starting material and non-volatile impurities.

Experimental Protocol: Synthesis of 3-Bromopropane-1-thiol

Materials:

-

1,3-Dibromopropane (1.2 equivalents)

-

Sodium hydrosulfide, hydrate (NaSH·xH₂O) (1.0 equivalent)

-

Ethanol, 200 proof

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Anti-bumping granules

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydrosulfide (1.0 eq) in ethanol.

-

Addition of Electrophile: To this stirring solution, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent and visualizing with potassium permanganate stain).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and finally with brine. The acidic wash ensures the complete protonation of any thiolate salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Add anti-bumping granules to the crude product and purify by vacuum distillation to yield 3-Bromopropane-1-thiol as a clear, colorless liquid.

Spectroscopic Characterization

Structural verification is paramount. The combination of NMR and IR spectroscopy provides a definitive fingerprint of 3-Bromopropane-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule's asymmetry results in three unique carbon environments and three distinct sets of proton signals. Based on established chemical shift principles for alkyl halides and thiols, the following assignments are predicted.[2][5]

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 3.55 (t, 2H, -CH₂Br): This triplet is the most downfield signal due to the strong deshielding effect of the adjacent electronegative bromine atom.

-

δ 2.70 (q, 2H, -CH₂SH): This signal, often a quartet or triplet of triplets depending on coupling, is shifted downfield by the sulfur atom.

-

δ 2.15 (quint, 2H, -CH₂-CH₂-CH₂-): The central methylene protons are shielded relative to the termini and are split by the four adjacent protons.

-

δ 1.35 (t, 1H, -SH): The thiol proton signal is a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and the peak may be broad; it is also exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ 35.5 (-CH₂Br): The carbon directly bonded to bromine is the most deshielded carbon.

-

δ 33.0 (-CH₂-): The central carbon atom.

-

δ 23.5 (-CH₂SH): The carbon bonded to the thiol group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides confirmation of the key functional groups.

-

S-H Stretch: A characteristic weak, sharp absorption band is expected in the region of 2550–2600 cm⁻¹ . The presence of this peak is strong evidence for the thiol group.

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ , corresponds to the carbon-bromine bond.

Chemical Reactivity and Mechanistic Pathways

The synthetic power of 3-Bromopropane-1-thiol lies in its ability to undergo reactions at two distinct sites, which can be addressed selectively based on the choice of reagents and conditions.

Nucleophilicity of the Thiol Group

The thiol group is weakly acidic and can be deprotonated by a base (e.g., NaOH, Et₃N) to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide.[2] It readily participates in Sₙ2 reactions with a wide range of electrophiles.

Caption: Formation of a nucleophilic thiolate and subsequent Sₙ2 reaction.

Electrophilicity of the Carbon-Bromine Bond

The C-Br bond is polarized, rendering the terminal carbon electrophilic. It is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, while the thiol group remains protonated and less reactive under neutral or acidic conditions.

Caption: Sₙ2 reaction at the electrophilic C-Br terminus.

Applications in Research and Development

Pharmaceutical Synthesis and Bioconjugation

3-Bromopropane-1-thiol is a key intermediate for introducing a flexible, three-carbon sulfur-containing tether into pharmaceutical scaffolds.[1] A prominent application area is in bioconjugation, particularly for the development of radiopharmaceuticals. Thiol-reactive prosthetic groups are synthesized and then attached to biomolecules like peptides or antibodies via their cysteine residues. For example, a molecule containing a maleimide group can be radiolabeled and then reacted with a thiol-containing biomolecule. Conversely, a molecule like 3-bromopropane-1-thiol can be used to introduce a terminal thiol onto a molecule for subsequent conjugation.

Materials Science: Self-Assembled Monolayers (SAMs)

The strong affinity of sulfur for gold surfaces makes thiols ideal for forming highly ordered, self-assembled monolayers (SAMs).[2] 3-Bromopropane-1-thiol is particularly valuable as it creates a SAM with a surface of reactive alkyl bromide groups. This "functionalizable surface" can then be used to covalently attach a second layer of molecules, making it a cornerstone of sensor design, nanotechnology, and molecular electronics.

Protocol: Formation of a Bromo-Terminated SAM on Gold

Rationale: This protocol leverages the spontaneous chemisorption of the thiol group onto a clean gold surface. The molecules self-organize due to van der Waals interactions between the propyl chains, exposing the bromo groups at the monolayer-air interface. Anhydrous ethanol is used as the solvent to prevent oxidation and contamination.

Materials:

-

Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)

-

3-Bromopropane-1-thiol

-

Anhydrous ethanol (200 proof)

-

Clean glass vial with a sealable cap

-

Tweezers

Procedure:

-

Substrate Cleaning: Thoroughly clean the gold substrate. A common method is immersion in "Piranha solution" (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; EXTREME CAUTION IS ADVISED ) for 10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a gentle stream of nitrogen.

-

Solution Preparation: Prepare a 1-5 mM solution of 3-Bromopropane-1-thiol in anhydrous ethanol in the glass vial.

-

Self-Assembly: Using clean tweezers, fully immerse the gold substrate in the thiol solution. Seal the vial to minimize exposure to air. Purging the headspace with nitrogen is recommended for the highest quality films.

-

Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.

-

Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen. The functionalized substrate is now ready for use or further modification.

Safety and Handling

3-Bromopropane-1-thiol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources. For long-term storage, keep in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon).

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

As a dual-functionalized reagent, 3-Bromopropane-1-thiol provides a reliable and versatile tool for the modern synthetic chemist. Its predictable reactivity, governed by classic Sₙ2 mechanisms at two distinct sites, allows for its strategic incorporation as a linker in pharmaceuticals, a surface anchor in materials science, and a building block in complex organic synthesis. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is essential for unlocking its full potential in research and development.

References

-

LookChem. (n.d.). Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for C10H11Br. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropane-1-thiol. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2. 1H NMR spectra of 3-bromo-propan-1-ol (black) and 3-azido-propan-1-ol (red). Retrieved from [Link]

-

MDPI. (2019). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]

-

YouTube. (2019). Making 1,3-Dibromopropane. Retrieved from [Link]

-

ResearchGate. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane. Retrieved from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Theranostics. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]

Sources

- 1. Cas 75694-39-2,3-BROMOPROPANE-1-THIOL | lookchem [lookchem.com]

- 2. 3-Bromopropane-1-thiol | 75694-39-2 | Benchchem [benchchem.com]

- 3. 3-Bromopropane-1-thiol | C3H7BrS | CID 144740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis pathways for 3-Bromopropane-1-thiol

An In-depth Technical Guide to the Synthesis of 3-Bromopropane-1-thiol

Abstract

3-Bromopropane-1-thiol (C₃H₇BrS) is a bifunctional chemical reagent of significant interest in diverse scientific fields.[1][2] Its unique structure, featuring both a nucleophilic thiol group and an electrophilic carbon center attached to a bromine leaving group, makes it a versatile building block in organic synthesis, a key intermediate in the production of pharmaceuticals and agrochemicals, and a fundamental component in materials science for the formation of self-assembled monolayers (SAMs) on noble metal surfaces.[1][2] This guide provides a comprehensive overview of the core synthetic pathways for 3-Bromopropane-1-thiol, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to assist researchers in selecting the optimal method for their specific applications.

Foundational Synthetic Strategies

The synthesis of 3-Bromopropane-1-thiol primarily revolves around the strategic introduction of a thiol (-SH) functionality onto a three-carbon backbone already containing a bromine atom, or vice-versa. The choice of starting material and reagents dictates the reaction mechanism, influences yield and purity, and presents distinct challenges regarding selectivity. We will explore three well-established and mechanistically distinct pathways.

Pathway 1: Nucleophilic Substitution from 1,3-Dibromopropane

This is one of the most direct approaches, utilizing the readily available and inexpensive 1,3-dibromopropane as the starting material. The core of this method is a nucleophilic substitution (Sₙ2) reaction where a sulfur nucleophile displaces one of the bromide ions.

Causality and Experimental Rationale: The primary challenge in this synthesis is achieving monosubstitution. Given the presence of two electrophilic carbon-bromine bonds, the product, 3-Bromopropane-1-thiol, can react further with the sulfur nucleophile to form the undesired byproduct, 1,3-propanedithiol. To mitigate this, reaction conditions must be meticulously controlled. Using a slight excess of 1,3-dibromopropane relative to the sulfur nucleophile statistically favors the monosubstituted product. Furthermore, careful control of temperature and reaction time is crucial to prevent the second substitution from occurring.

Sodium hydrosulfide (NaSH) is a common and effective sulfur source for this transformation.[1]

Experimental Protocol (Illustrative):

-

Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol.

-

Reagents: 1,3-dibromopropane is dissolved in a suitable solvent, such as ethanol or methanol.

-

Reaction: A solution of sodium hydrosulfide (NaSH) in water or ethanol is added dropwise to the stirred solution of 1,3-dibromopropane at a controlled temperature (often room temperature to gentle reflux).

-

Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to maximize the formation of the desired product and minimize dithiol formation.

-

Workup: Upon completion, the reaction mixture is cooled and diluted with water. The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[3]

Reaction Visualization:

Caption: Two-step synthesis from 3-Bromo-1-propanol.

Pathway 3: Anti-Markovnikov Hydrothiolation of Allyl Bromide

This elegant pathway involves the free-radical addition of hydrogen sulfide (H₂S) across the double bond of allyl bromide. [1] Causality and Experimental Rationale: The key to this synthesis is its regioselectivity. The reaction proceeds via an anti-Markovnikov addition mechanism. This is because the reaction is initiated by the formation of a thiyl radical (HS•), typically using UV light or a chemical radical initiator. The thiyl radical adds to the terminal carbon of the allyl bromide double bond. This addition generates a more stable secondary carbon radical intermediate, rather than the less stable primary radical that would result from addition to the internal carbon. The carbon radical then abstracts a hydrogen atom from another molecule of H₂S, propagating the radical chain and yielding the desired terminal thiol, 3-Bromopropane-1-thiol. [1]The influence of light on the addition of hydrogen halides to allyl bromide to favor the terminal product has been known for over a century, highlighting the foundational nature of this radical pathway. [4] Experimental Protocol (Conceptual):

-

Setup: A photochemically transparent reaction vessel (e.g., quartz) is charged with allyl bromide. The setup must be in a well-ventilated fume hood due to the high toxicity of hydrogen sulfide.

-

Reaction: Hydrogen sulfide gas is bubbled through the liquid allyl bromide while the mixture is irradiated with a UV lamp. Alternatively, a radical initiator (e.g., AIBN) can be added and the mixture gently heated.

-

Workup: Once the reaction is complete, excess H₂S is carefully removed.

-

Purification: The resulting crude product is purified by vacuum distillation to separate it from any unreacted starting material or potential side products.

Reaction Visualization:

Caption: Free-radical addition of H₂S to Allyl Bromide.

Comparative Analysis of Synthesis Pathways

The selection of a synthetic route depends on factors such as starting material availability, required scale, safety infrastructure, and desired purity.

| Parameter | Pathway 1: From 1,3-Dibromopropane | Pathway 2: From 3-Bromo-1-propanol | Pathway 3: From Allyl Bromide |

| Starting Material | 1,3-Dibromopropane | 3-Bromo-1-propanol | Allyl Bromide |

| Key Reagents | Sodium Hydrosulfide (NaSH) | 1. TsCl, Base2. Thiourea, NaOH | Hydrogen Sulfide (H₂S), UV light/Initiator |

| Mechanism | Sₙ2 Nucleophilic Substitution | Hydroxyl Activation, Sₙ2 | Free-Radical Addition |

| Key Advantage | Direct, often one-step process. [1] | Well-controlled, high purity via stable intermediate. | Excellent regioselectivity (anti-Markovnikov). [1] |

| Key Disadvantage | Risk of over-alkylation to form dithiol byproduct. Requires careful control. | Multi-step process, potentially lower overall yield. | Requires handling of highly toxic H₂S gas and specialized photochemical equipment. |

Modern and Green Chemistry Considerations

While the foundational pathways are robust, modern synthetic chemistry aims to improve efficiency, selectivity, and environmental sustainability.

-

Phase-Transfer Catalysis (PTC): For the synthesis from 1,3-dibromopropane, PTC can significantly enhance performance. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydrosulfide anion (SH⁻) from an aqueous phase into the organic phase containing the dibromopropane. This allows the reaction to proceed under milder conditions, often with improved rates and better selectivity for monosubstitution. [1]* Advanced Radical Initiation: For the hydrothiolation of allyl bromide, contemporary research is moving away from traditional initiators towards more controlled methods like photocatalysis or transition-metal catalysis. These approaches can offer higher selectivity and efficiency under milder conditions, aligning with the principles of green chemistry. [1]

Conclusion

The synthesis of 3-Bromopropane-1-thiol can be successfully achieved through several distinct pathways, each with its own mechanistic rationale and practical considerations. The direct Sₙ2 displacement on 1,3-dibromopropane offers simplicity but demands rigorous control to ensure monosubstitution. The two-step conversion from 3-bromo-1-propanol provides a more controlled, albeit longer, route to a high-purity product. Finally, the anti-Markovnikov radical addition of H₂S to allyl bromide presents an elegant solution for achieving high regioselectivity, though it involves significant safety and equipment considerations. The choice of method should be a deliberate one, guided by the specific needs of the research, available resources, and safety protocols.

References

-

Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL. LookChem. Available at: [Link]

-

1,3-Dibromopropane - Wikipedia. Wikipedia. Available at: [Link]

-

3-Bromopropane-1-thiol | C3H7BrS | CID 144740. PubChem, National Institutes of Health. Available at: [Link]

-

The Addition to Hydrogenbromide to Allylbromide. KNAW. Available at: [Link]

Sources

Physical properties of 3-bromopropane-1-thiol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-Bromopropane-1-thiol

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 3-bromopropane-1-thiol (CAS No: 75694-39-2), with a specific focus on its boiling point and density. As a bifunctional reagent, 3-bromopropane-1-thiol is a critical building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding its physical characteristics is paramount for its safe handling, effective purification, and successful application in complex synthetic pathways. This document synthesizes empirical data with theoretical principles to offer field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

3-Bromopropane-1-thiol is a versatile organosulfur compound featuring both a terminal thiol (-SH) group and a primary bromo (-Br) group.[2] This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable synthetic intermediate.[1][2]

-

IUPAC Name: 3-bromopropane-1-thiol

-

Synonyms: 1-Bromo-3-mercaptopropane, omega-Bromopropanethiol[1][5]

The presence of both a nucleophilic thiol and an electrophilic carbon attached to the bromine atom defines its reactivity profile.[2]

Core Physical Properties

The physical properties of 3-bromopropane-1-thiol are dictated by its molecular structure. The polar C-Br and S-H bonds, combined with the overall molecular weight, give rise to significant intermolecular forces (dipole-dipole and van der Waals interactions), influencing its boiling point and density.

Data Summary

For ease of reference, the key quantitative physical properties are summarized below.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 169 °C | at 760 mmHg (Atmospheric Pressure) | [3][7][8] |

| 55-56 °C | at 12 Torr (Reduced Pressure) | [1][5] | |

| Density | 1.472 g/cm³ | at 25 °C | [1] |

| Flash Point | 56 °C | Closed Cup | [1][5][7][8] |

| Appearance | Colorless Liquid | Standard Conditions | [1] |

| Odor | Pungent, Distinctive | - | [1] |

Boiling Point Analysis

A notable characteristic of 3-bromopropane-1-thiol is the significant difference between its atmospheric and vacuum-distilled boiling points. The boiling point at standard atmospheric pressure (760 mmHg) is reported to be 169 °C.[3][7][8] However, thiols can be susceptible to oxidation and other degradation pathways at elevated temperatures. Therefore, for purification purposes, vacuum distillation is the preferred method. Under a reduced pressure of 12 Torr, the boiling point is lowered to a much more manageable 55-56 °C.[1][5] This practice minimizes thermal decomposition, ensuring higher purity of the distilled product.

The relatively high atmospheric boiling point for a small molecule is a direct consequence of its intermolecular forces. The bromine and sulfur atoms contribute to a significant molecular dipole, leading to strong dipole-dipole interactions between molecules, which require more thermal energy to overcome compared to non-polar molecules of similar size.

Density

The density of 3-bromopropane-1-thiol is approximately 1.472 g/cm³.[1] The presence of a heavy bromine atom in a small carbon framework is the primary reason for this compound being considerably denser than water. This property is a practical consideration in the laboratory for calculating molar quantities from volumes and for predicting layer separation during aqueous workups in reaction protocols.

Experimental Protocols and Field Insights

The trustworthiness of any experimental result relies on a solid understanding of the reagents involved. The physical properties of 3-bromopropane-1-thiol are not merely datasheet entries; they are critical parameters that inform experimental design.

Protocol: Purification by Vacuum Distillation

This protocol describes a self-validating system for the purification of 3-bromopropane-1-thiol, where the observed boiling point at a specific pressure serves as a confirmation of the compound's identity and purity.

Objective: To purify crude 3-bromopropane-1-thiol, removing non-volatile impurities and residual solvents.

Methodology:

-

System Setup:

-

Assemble a standard vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a short-path distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all joints are properly sealed with high-vacuum grease.

-

Connect the apparatus to a vacuum pump equipped with a cold trap and a pressure gauge (manometer).

-

-

Sample Preparation:

-

Charge the round-bottom flask with the crude 3-bromopropane-1-thiol. Do not fill the flask to more than two-thirds of its capacity.

-

Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

-

Distillation Process:

-

Begin stirring and slowly evacuate the system. The goal is to achieve a stable pressure of approximately 12 Torr.

-

Once the target pressure is stable, begin gently heating the distillation flask using a heating mantle.

-

Monitor the temperature at the distillation head. As the compound begins to vaporize and condense, the temperature should rise and stabilize at the expected boiling point of 55-56 °C.[1][5]

-

Causality Check: A stable temperature reading during distillation indicates that a pure substance is being collected. Fluctuations suggest the presence of multiple components or an unstable vacuum.

-

-

Collection and Storage:

-

Collect the fraction that distills at a constant temperature. Discard any initial, lower-boiling point fractions (forerun) and stop the distillation before the flask heats to dryness.

-

Once the collection is complete, turn off the heat and allow the system to cool completely before slowly re-introducing air.

-

The purified liquid should be stored under an inert atmosphere (e.g., argon or nitrogen) in a dark, cold environment, such as a freezer at or below -20°C, to prevent degradation.[1]

-

Visualization of Physicochemical Principles

To better understand the relationship between molecular structure and physical properties, the following diagram illustrates the key intermolecular forces governing the boiling point of 3-bromopropane-1-thiol.

Caption: Intermolecular forces influencing the boiling point of 3-bromopropane-1-thiol.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling 3-bromopropane-1-thiol. It is classified as a flammable liquid and vapor.[4] Exposure is harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and serious eye irritation.[1][4]

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Storage: Store in a tightly sealed container in a cool, dark, and dry place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[1][9]

-

Spills: In case of a spill, remove all sources of ignition and absorb with an inert material. Dispose of waste in accordance with local regulations.[8]

Conclusion

The physical properties of 3-bromopropane-1-thiol, particularly its boiling point and density, are fundamental to its practical application in research and development. The significant difference between its atmospheric and vacuum boiling points underscores the importance of purification under reduced pressure to maintain chemical integrity. A thorough understanding of these properties enables scientists to design robust, repeatable, and safe experimental protocols, ultimately facilitating the synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

- 1. Cas 75694-39-2,3-BROMOPROPANE-1-THIOL | lookchem [lookchem.com]

- 2. 3-Bromopropane-1-thiol | 75694-39-2 | Benchchem [benchchem.com]

- 3. 3-Bromo-1-propanethiol | CAS#:75694-39-2 | Chemsrc [chemsrc.com]

- 4. 3-Bromopropane-1-thiol | C3H7BrS | CID 144740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS # 75694-39-2, 3-Bromopropane-1-thiol, omega-Bromopropanethiol - chemBlink [chemblink.com]

- 6. 3-BROMOPROPANE-1-THIOL | 75694-39-2 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. 75694-39-2|3-Bromopropane-1-thiol|BLD Pharm [bldpharm.com]

3-Bromopropane-1-thiol molecular weight and formula

An In-Depth Technical Guide to 3-Bromopropane-1-thiol: Synthesis, Reactivity, and Applications

Abstract

3-Bromopropane-1-thiol, a bifunctional organosulfur compound, stands as a versatile and highly reactive building block in modern chemistry. Its unique molecular architecture, featuring both a nucleophilic thiol group and an electrophilic alkyl bromide, enables a wide array of orthogonal chemical transformations. This guide provides an in-depth analysis of its core physicochemical properties, established synthetic routes, and characteristic reactivity. We will explore the mechanistic underpinnings of its utility in diverse fields, from the synthesis of complex pharmaceutical intermediates to the functionalization of surfaces in materials science. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this important reagent.

Core Physicochemical Properties and Spectroscopic Signature

3-Bromopropane-1-thiol is a colorless liquid known for its pungent odor.[1] Its utility as a chemical intermediate is defined by its physical and chemical properties, which are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₇BrS | [1][2] |

| Molecular Weight | 155.06 g/mol | [2][3] |

| CAS Number | 75694-39-2 | [1][2] |

| Boiling Point | 55-56 °C at 12 Torr | [1][4] |

| Density | ~1.472 - 1.5 g/cm³ | [1][5] |

| Flash Point | 56 °C | [1][5] |

| Refractive Index | ~1.511 | [1] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [1][6] |

Structural Characterization

Accurate structural confirmation is paramount before utilizing 3-Bromopropane-1-thiol in any synthetic protocol. A combination of spectroscopic methods provides a complete picture of the molecule's identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are definitive tools for structural verification. The asymmetric nature of the molecule leads to three distinct signals in both proton and carbon spectra, confirming the specific arrangement of the propyl chain, bromine, and thiol groups.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : A key diagnostic peak is the S-H stretching vibration, which typically appears in the region of 2550–2600 cm⁻¹. This peak is a clear indicator of the presence of the thiol functional group.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the mass spectrum, providing unambiguous confirmation of its presence.

Synthesis and Purification Protocol

The synthesis of 3-Bromopropane-1-thiol is most commonly achieved through a nucleophilic substitution reaction. The causality behind this choice lies in the high reactivity of primary alkyl halides with soft nucleophiles like hydrosulfide.

Synthetic Workflow: Nucleophilic Substitution

A prevalent method involves the reaction of 1,3-dibromopropane with a sulfur source like sodium hydrosulfide (NaSH).[7] This approach is efficient but requires careful control to minimize the formation of the disulfide byproduct.

Caption: Synthetic workflow for 3-Bromopropane-1-thiol.

Step-by-Step Laboratory Synthesis

Objective: To synthesize 3-Bromopropane-1-thiol from 1,3-dibromopropane.

Materials:

-

1,3-dibromopropane

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Ethanol, reagent grade

-

Deionized water

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Preparation: Prepare a solution of sodium hydrosulfide in a mixture of ethanol and water. Causality: The solvent system is chosen to dissolve both the ionic nucleophile and the organic substrate.

-

Nucleophilic Substitution: Cool the NaSH solution in an ice bath and add 1,3-dibromopropane dropwise via a dropping funnel. Using an excess of the dibromide substrate helps to minimize the formation of the dialkylated sulfide byproduct.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with diethyl ether. Causality: Partitioning separates the organic product from inorganic salts and unreacted NaSH.

-

Washing: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 3-Bromopropane-1-thiol.

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic power of 3-Bromopropane-1-thiol stems from the distinct and addressable reactivity of its thiol and bromide moieties. This dual functionality allows for sequential or orthogonal reaction strategies.[7]

-

Thiol Group (-SH): The thiol group is nucleophilic, particularly when deprotonated to the thiolate anion (RS⁻) with a mild base.[7] Thiolates are excellent soft nucleophiles that readily participate in S-alkylation, acylation to form thioesters, and Michael additions.[7] The thiol can also be oxidized to form a disulfide bridge.[7]

-

Alkyl Bromide (-Br): The primary carbon attached to the bromine atom is electrophilic. The bromide ion is an excellent leaving group, making this site highly susceptible to bimolecular nucleophilic substitution (Sɴ2) reactions with a wide range of nucleophiles (e.g., amines, azides, cyanides).[7]

Caption: Key reaction pathways for 3-Bromopropane-1-thiol.

Applications in Research and Development

The unique reactivity profile of 3-Bromopropane-1-thiol makes it a valuable tool in several high-stakes research areas.

Drug Development and Bioconjugation

In pharmaceutical synthesis, it serves as a crucial intermediate for introducing sulfur-containing moieties into complex molecules.[1][4] Its bifunctional nature makes it an ideal linker. For instance, the thiol can be attached to a biomolecule (like a peptide or protein) via thiol-ene "click" chemistry, leaving the terminal bromine available for conjugation with a drug, imaging agent, or targeting ligand.[7]

Materials Science and Nanotechnology

3-Bromopropane-1-thiol is instrumental in the field of surface chemistry, particularly for the formation of self-assembled monolayers (SAMs) on noble metal surfaces like gold.[7] The thiol group has a strong affinity for gold, leading to the spontaneous formation of a highly ordered molecular layer. The exposed bromo groups then present a functional surface that can be further modified, enabling the development of biosensors, molecular electronics, and anti-fouling coatings.[7]

Caption: Formation of a self-assembled monolayer (SAM).

Safety, Handling, and Storage

Due to its reactivity and potential toxicity, 3-Bromopropane-1-thiol must be handled with appropriate safety precautions.

Protocol for Safe Handling:

-

Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] Avoid all contact with skin and eyes.[8]

-

Inert Atmosphere: For reactions sensitive to oxidation, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

-

Spill Management: In case of a spill, remove all sources of ignition.[8] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[8]

-

Storage: Store in a tightly sealed container in a dark, cool, and dry place.[1] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[1][6]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[9]

Conclusion

3-Bromopropane-1-thiol is more than a simple chemical reagent; it is an enabling tool for innovation across multiple scientific disciplines. Its predictable and orthogonal reactivity provides chemists with a reliable method for introducing sulfur-containing linkers, modifying surfaces, and synthesizing complex molecular targets. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to exploit its full potential in the laboratory and beyond.

References

-

LookChem. (n.d.). Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropane-1-thiol. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (2025). 3-Bromo-1-propanethiol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Bromopropane-1-thiol. Retrieved from [Link]

-

Henan Kanbei Chemical Co.,LTD. (n.d.). 3-bromopropane-1-thiol cas no.75694-39-2. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 3-Bromopropane-1-thiol | C3H7BrS | CID 144740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS # 75694-39-2, 3-Bromopropane-1-thiol, omega-Bromopropanethiol - chemBlink [chemblink.com]

- 4. 3-Bromopropane-1-thiol [myskinrecipes.com]

- 5. 3-Bromo-1-propanethiol | CAS#:75694-39-2 | Chemsrc [chemsrc.com]

- 6. 75694-39-2|3-Bromopropane-1-thiol|BLD Pharm [bldpharm.com]

- 7. 3-Bromopropane-1-thiol | 75694-39-2 | Benchchem [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic data for 3-Bromopropane-1-thiol (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromopropane-1-thiol

Introduction

3-Bromopropane-1-thiol (CAS No: 75694-39-2) is a bifunctional organosulfur compound featuring both a terminal thiol (-SH) and a primary bromo (-Br) group.[1] This unique structure makes it a highly versatile reagent in various scientific domains.[1] In organic synthesis, it serves as a valuable three-carbon building block for introducing a mercaptopropyl moiety into complex molecules, acting as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In materials science, its thiol group provides a strong affinity for noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs). This guide offers a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of 3-Bromopropane-1-thiol, providing researchers, scientists, and drug development professionals with the foundational knowledge for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Implications

The structure of 3-Bromopropane-1-thiol is Br-CH₂-CH₂-CH₂-SH. The molecule's asymmetry results in three chemically distinct carbon environments and three unique sets of methylene protons, in addition to the thiol proton.[2] This non-equivalence is fundamental to interpreting its NMR spectra, as it predicts three distinct signals in both ¹H and ¹³C NMR, each corresponding to a specific position in the propyl chain.

Caption: Molecular structure of 3-Bromopropane-1-thiol with labeled carbon atoms.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. For 3-Bromopropane-1-thiol, the spectrum is characterized by three distinct methylene signals and a thiol proton signal, with chemical shifts and splitting patterns dictated by the electronegativity of the adjacent bromine and sulfur atoms.

Interpretation of the Spectrum

The electronegativity of the substituent atoms is the dominant factor influencing the chemical shifts. Bromine is highly electronegative, causing the adjacent protons on C3 to be the most deshielded and thus appear furthest downfield. Sulfur is less electronegative than bromine, so the protons on C1 are shifted downfield to a lesser extent.

-

-CH₂-Br (H3): These protons are directly attached to the carbon bearing the bromine atom. The strong deshielding effect of bromine shifts this signal significantly downfield, predicted to be around 3.5 ppm.[2] Due to coupling with the two adjacent H2 protons, this signal appears as a triplet.

-

-CH₂-SH (H1): These protons are adjacent to the thiol group. The sulfur atom causes a moderate downfield shift, with a predicted resonance around 2.7 ppm.[2] This signal also appears as a triplet from coupling to the H2 protons.

-

-CH₂-CH₂-CH₂- (H2): The central methylene protons are coupled to both the H1 and H3 protons (two on each side). According to the n+1 rule, this signal is expected to be a multiplet, specifically a quintet (or sextet if coupling constants differ significantly). It is the most shielded of the methylene groups and appears furthest upfield.

-

-SH (Thiol Proton): The chemical shift of the thiol proton is often variable and can appear as a broad or sharp singlet. Its position is sensitive to concentration, solvent, and temperature. A key method for its identification is D₂O exchange, where the addition of a drop of deuterium oxide to the NMR tube results in the disappearance of the -SH signal due to proton-deuterium exchange.

Data Summary: ¹H NMR

| Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

| -CH₂-Br (H3) | ~3.5 | Triplet (t) |

| -CH₂-SH (H1) | ~2.7 | Triplet (t) |

| -CH₂- (H2) | ~2.1 | Multiplet (m) |

| -SH | Variable (often 1.3-1.6) | Triplet (t) or Singlet (s) |

Note: Data are based on predicted values and may vary slightly based on experimental conditions.[2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 3-Bromopropane-1-thiol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).[3] Allow the sample temperature to equilibrate (typically 298 K).

-

Data Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 12-15 ppm, a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy Analysis

Carbon-13 NMR provides a direct count of the number of non-equivalent carbon atoms in a molecule. As predicted from its structure, the proton-decoupled ¹³C NMR spectrum of 3-Bromopropane-1-thiol displays three distinct signals, one for each carbon atom in the propyl chain.

Interpretation of the Spectrum

The chemical shifts in ¹³C NMR are also governed by the electronegativity of neighboring atoms.

-

C3 (-CH₂-Br): The carbon atom bonded to bromine is the most deshielded and will appear furthest downfield. For comparison, the C1 of 1-bromopropane appears around 36 ppm.[5]

-

C2 (-CH₂-): The central carbon atom is the least affected by the electronegative substituents and will be the most shielded (furthest upfield).

-

C1 (-CH₂-SH): The carbon attached to the sulfur atom is deshielded relative to a standard alkane but is less deshielded than the carbon attached to bromine.

Data Summary: ¹³C NMR

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-Br (C3) | ~35.5 |

| -CH₂- (C2) | ~34.0 |

| -CH₂-SH (C1) | ~24.5 |

Note: Chemical shifts are predicted and can be influenced by solvent and other experimental conditions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Dissolve 20-50 mg of 3-Bromopropane-1-thiol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good spectrum.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Interpretation of the Spectrum

The IR spectrum of 3-Bromopropane-1-thiol is characterized by absorptions corresponding to its specific bonds.[2]

-

S-H Stretch: The most diagnostic peak for the thiol group is its S-H stretching vibration. This typically appears as a weak but sharp absorption band around 2550 cm⁻¹.[2] The weakness of this band is due to the small change in dipole moment during the vibration.

-

C-H Stretch: Strong and prominent absorptions in the 2850-2975 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the propyl chain.[2]

-

C-H Bend: Methylene scissoring and bending modes give rise to medium-intensity absorptions in the 1370-1470 cm⁻¹ region.[2]

-

C-S Stretch: The carbon-sulfur stretch is a weak to medium band found in the fingerprint region, typically between 600-800 cm⁻¹.[2]

-

C-Br Stretch: The carbon-bromine stretching vibration results in a strong absorption in the low-frequency fingerprint region, generally found between 550-750 cm⁻¹.[6]

Data Summary: Key IR Absorptions

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 2975 | Strong |

| S-H Stretch | ~2550 | Weak, Sharp |

| C-H Bend | 1370 - 1470 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

| C-Br Stretch | 550 - 750 | Strong |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: As 3-Bromopropane-1-thiol is a liquid, the simplest method is to prepare a neat sample. Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrument Setup: Place the salt plates in the sample holder of an FTIR spectrometer.

-

Data Acquisition: Acquire a background spectrum of the empty spectrometer. Then, acquire the sample spectrum. The final spectrum is automatically generated as an absorbance or transmittance plot, with the background spectrum subtracted. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Comprehensive Spectroscopic Workflow

The characterization of a chemical entity like 3-Bromopropane-1-thiol follows a logical workflow to ensure its structural integrity and purity. This process integrates the techniques discussed to build a complete analytical profile.

Caption: Workflow for the spectroscopic characterization of 3-Bromopropane-1-thiol.

Conclusion

The spectroscopic analysis of 3-Bromopropane-1-thiol by NMR and IR provides a comprehensive and definitive fingerprint for its identification. The ¹H NMR spectrum confirms the three distinct proton environments of the propyl chain, while the ¹³C NMR spectrum verifies the underlying three-carbon skeleton. IR spectroscopy provides rapid confirmation of the key thiol and alkyl bromide functional groups. Together, these techniques form a robust analytical toolkit for researchers to verify the purity, confirm the structure, and monitor the reactions of this important chemical intermediate, ensuring the integrity and reliability of their scientific endeavors.

References

- Benchchem. (n.d.). 3-Bromopropane-1-thiol.

- ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....

- BLD Pharm. (n.d.). 75694-39-2|3-Bromopropane-1-thiol.

- PubChemLite. (n.d.). 3-bromopropane-1-thiol (C3H7BrS).

-

National Center for Biotechnology Information. (n.d.). 3-Bromopropane-1-thiol. PubChem. Retrieved from [Link]

- LookChem. (n.d.). Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL.

- Chemsrc. (2025-08-27). 3-Bromo-1-propanethiol.

-

National Center for Biotechnology Information. (n.d.). 3-Bromoprop-1-ene-1-thiol. PubChem. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.

- Shimanouchi, T. (n.d.). Tables of Molecular Vibrational Frequencies.

- Aladdin. (n.d.). 3-Bromopropane-1-thiol.

- ChemicalBook. (n.d.). 3-Bromo-1-propanol(627-18-9) 13C NMR spectrum.

- Sigma-Aldrich. (n.d.). 3-bromopropane-1-thiol | 75694-39-2.

- National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-bromo-. NIST WebBook.

- National Institute of Standards and Technology. (n.d.). 1-Propene, 3-bromo-. NIST WebBook.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane.

- ChemicalBook. (2022-08-11). Chemical Safety Data Sheet MSDS / SDS - 3-BROMOPROPANE-1-THIOL.

- Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane.

Sources

- 1. Cas 75694-39-2,3-BROMOPROPANE-1-THIOL | lookchem [lookchem.com]

- 2. 3-Bromopropane-1-thiol | 75694-39-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 5. C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Reaction Mechanisms of 3-Bromopropane-1-thiol

Introduction: The Duality of Reactivity in a Single Molecule

3-Bromopropane-1-thiol, a bifunctional molecule with the formula C₃H₇BrS, serves as a versatile and highly reactive building block in modern organic synthesis.[1] Its structure, featuring both a nucleophilic thiol (-SH) group and a carbon atom susceptible to nucleophilic attack due to the bromo (-Br) leaving group, allows for a diverse range of chemical transformations.[1] This unique duality makes it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide provides an in-depth exploration of the core reaction mechanisms of 3-bromopropane-1-thiol, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and provide a framework for understanding and harnessing the synthetic potential of this remarkable molecule.

Molecular Structure and Reactivity: A Tale of Two Functional Groups

The reactivity of 3-bromopropane-1-thiol is dictated by the interplay of its two functional groups:

-

The Thiol Group (-SH): The thiol group is the sulfur analog of an alcohol. The sulfur atom is larger and more polarizable than oxygen, making the thiol group a potent nucleophile, especially when deprotonated to the thiolate anion (RS⁻).[1] Thiols are also more acidic than their corresponding alcohols. This enhanced nucleophilicity is central to its utility in forming new carbon-sulfur and sulfur-sulfur bonds.[1]

-

The Bromo Group (-Br): The bromine atom is an excellent leaving group in nucleophilic substitution reactions. The carbon atom attached to the bromine is electrophilic and susceptible to attack by nucleophiles.

This dual functionality allows 3-bromopropane-1-thiol to act as either a nucleophile (via the thiol/thiolate) or an electrophile (at the C-Br bond), providing a rich landscape of synthetic possibilities.

Key Reaction Mechanisms and Protocols

Nucleophilic Substitution Reactions: The Workhorse of Thioether Synthesis

Nucleophilic substitution reactions are fundamental to the application of 3-bromopropane-1-thiol. These reactions can proceed through two main pathways, depending on which functional group participates as the reactive center.

In the presence of a base, the thiol group is readily deprotonated to form the highly nucleophilic thiolate anion. This thiolate can then react with a variety of electrophiles, most commonly alkyl halides, in a classic SN2 reaction to form thioethers.[1]

Mechanism:

-

Deprotonation: A base removes the acidic proton from the thiol group, generating a thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a single, concerted step.

Causality in Experimental Design:

-

Choice of Base: A non-nucleophilic base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is typically used to deprotonate the thiol without competing in the subsequent nucleophilic attack.[1] The choice of base can be tailored to the specific substrate and solvent system.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone are often preferred for SN2 reactions. These solvents solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus enhancing its reactivity.[3]

Experimental Protocol: Synthesis of S-alkyl-3-mercaptopropane

-

To a stirred solution of 3-bromopropane-1-thiol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 0.5 M), add a base (e.g., K₂CO₃, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes to ensure complete deprotonation.

-

Slowly add the desired alkyl halide (1.1 eq).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for S-Alkylation Reactions:

| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | 25 | 4 | >95 |

| Benzyl Bromide | NaOH | DMF | 25 | 2 | >90 |

| Propargyl Bromide | NaH | THF | 0-25 | 6 | ~85 |

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

Logical Workflow for S-Alkylation:

Caption: Workflow for the S-alkylation of 3-bromopropane-1-thiol.

The electrophilic carbon attached to the bromine is a prime target for a wide range of nucleophiles. This allows for the introduction of various functional groups at the propyl chain's terminus.

Mechanism:

This reaction typically proceeds via an SN2 mechanism, where the incoming nucleophile attacks the carbon atom, leading to the displacement of the bromide ion.[4]

Experimental Protocol: General Procedure for Nucleophilic Substitution

-

Dissolve 3-bromopropane-1-thiol (1.0 eq) in a suitable solvent (e.g., ethanol or acetonitrile, 0.5 M).

-

Add the desired nucleophile (e.g., sodium azide, sodium cyanide, 1.2 eq).

-

Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Separate the organic layer, dry it, and concentrate to obtain the crude product.

-

Purify by column chromatography or distillation.

Oxidation to Disulfides: Forging Sulfur-Sulfur Bonds

The thiol group of 3-bromopropane-1-thiol can be readily oxidized to form a disulfide, bis(3-bromopropyl) disulfide. This reaction is crucial for applications requiring crosslinking or the introduction of a cleavable disulfide linkage.[1]

Mechanism:

The oxidation can be achieved using a variety of mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often in the presence of a base.[1] The reaction with iodine typically proceeds through the following steps:

-

Deprotonation: A base deprotonates the thiol to the more reactive thiolate.

-

Nucleophilic Attack on Iodine: The thiolate attacks a molecule of iodine to form a sulfenyl iodide intermediate.

-

Second Nucleophilic Attack: A second thiolate molecule attacks the sulfenyl iodide, displacing the iodide ion and forming the disulfide bond.

Experimental Protocol: Synthesis of bis(3-bromopropyl) disulfide

-

Dissolve 3-bromopropane-1-thiol (2.0 eq) in a solvent such as methanol or water.

-

Add a base (e.g., NaOH, 2.0 eq) and cool the solution in an ice bath.

-

Slowly add a solution of iodine (1.0 eq) in the same solvent.

-

Stir the reaction mixture at room temperature until the color of the iodine disappears.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine.

-

Dry the organic layer and concentrate to yield the disulfide product.

Quantitative Data for Disulfide Formation:

| Oxidizing Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodine (I₂) | NaOH | Methanol/Water | 0-25 | 1 | >90 |

| Hydrogen Peroxide (H₂O₂) | - | Water | 25 | 2-4 | ~85 |

| Air (O₂) | Et₃N | CH₂Cl₂ | 25 | 24 | Variable |

Note: The data in this table is representative and may vary based on specific reaction conditions and scale.

Intramolecular Cyclization: Formation of Thietane

One of the most significant reaction pathways for 3-bromopropane-1-thiol is an intramolecular nucleophilic substitution to form the four-membered heterocyclic compound, thietane.[1]

Mechanism:

This reaction is an intramolecular SN2 process. In the presence of a base, the thiol is deprotonated to the thiolate, which then attacks the carbon bearing the bromine atom, displacing the bromide and closing the ring.[1]

Experimental Protocol: Synthesis of Thietane

-

Prepare a solution of a strong base, such as sodium ethoxide in ethanol.

-

Slowly add a solution of 3-bromopropane-1-thiol in ethanol to the basic solution at a controlled temperature (e.g., 50-60 °C). The slow addition helps to favor the intramolecular reaction over intermolecular polymerization.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period.

-

Monitor the reaction for the consumption of the starting material.

-

Cool the mixture, neutralize with a weak acid, and remove the solvent.

-

Extract the thietane product with a low-boiling-point organic solvent.

-

Carefully remove the solvent to obtain the crude thietane. Purification can be achieved by distillation.

Reaction Pathway for Thietane Formation:

Caption: Intramolecular cyclization of 3-bromopropane-1-thiol to thietane.

Thiol-Ene "Click" Chemistry: A Modern Approach to Functionalization

The thiol-ene reaction is a powerful "click" chemistry transformation that involves the addition of a thiol across a carbon-carbon double bond (an alkene).[5] 3-Bromopropane-1-thiol can serve as the thiol component in these highly efficient and often stereoselective reactions.[5]

Mechanism:

The thiol-ene reaction can proceed through two primary mechanisms:

-

Radical Addition: This is the most common pathway, typically initiated by UV light or a radical initiator (e.g., AIBN). A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain.[5][6]

-

Michael Addition: In the presence of a base, the thiol is deprotonated to the thiolate, which can then undergo a conjugate (Michael) addition to an electron-deficient alkene (e.g., an α,β-unsaturated carbonyl compound).[6]

Experimental Protocol: Radical-Mediated Thiol-Ene Reaction

-

In a quartz reaction vessel, dissolve 3-bromopropane-1-thiol (1.0 eq), the desired alkene (1.0-1.2 eq), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 1-5 mol%) in a suitable solvent (e.g., methanol or THF).

-

Degas the solution with an inert gas (e.g., argon) for 15-30 minutes to remove oxygen, which can quench the radical reaction.

-

Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature.

-

Monitor the reaction by TLC or NMR spectroscopy.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the product by column chromatography.

Visualization of Thiol-Ene Mechanisms:

Caption: Comparison of Radical and Michael Addition mechanisms for the Thiol-Ene reaction.

Applications in Drug Development

The versatility of 3-bromopropane-1-thiol makes it a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce a flexible, sulfur-containing linker is particularly useful. For instance, it can be employed in the synthesis of molecules where a thiol group is required for interaction with biological targets or for conjugation to other moieties. While specific drug synthesis pathways are often proprietary, the reaction mechanisms described above are fundamental to its use in creating complex molecular architectures found in modern therapeutics.

Conclusion

3-Bromopropane-1-thiol is a powerful synthetic tool, owing to the distinct and complementary reactivity of its thiol and bromo functional groups. A thorough understanding of its core reaction mechanisms—nucleophilic substitution, oxidation, intramolecular cyclization, and thiol-ene additions—is essential for leveraging its full potential. By carefully selecting reaction conditions, chemists can selectively engage either functional group, enabling the rational design and synthesis of a wide array of complex molecules for applications in research, materials science, and drug development. This guide provides a foundational framework for the practical application of 3-bromopropane-1-thiol, empowering scientists to utilize this versatile reagent with precision and confidence.

References

-

LookChem. (n.d.). Cas 75694-39-2, 3-BROMOPROPANE-1-THIOL. Retrieved from [Link]

-

Scribd. (n.d.). Nucleophilic Substitution Reactions of 1-Bromopropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol-ene reaction. Retrieved from [Link]

-

Lv, Y., et al. (2013). "Thiol–ene" click chemistry: a facile and versatile route to functionalization of porous polymer monoliths. Analyst, 138(21), 6247-6254. Available at: [Link]

-

Fairhurst, S. A., & Dempsey, C. E. (2014). Synthetic Applications of Intramolecular Thiol-Ene "Click" Reactions. Molecules, 19(11), 18868-18891. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

-

Van den Begin, J., et al. (2017). Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry, 8(4), 631-643. Available at: [Link]

Sources

An In-Depth Technical Guide to the Dual Functionality of 3-Bromopropane-1-thiol in Organic Synthesis

Abstract

3-Bromopropane-1-thiol is a uniquely versatile reagent in organic synthesis, distinguished by its bifunctional nature. Possessing both a nucleophilic thiol group and an electrophilic alkyl bromide, this molecule can participate in a diverse array of chemical transformations, acting as a molecular linchpin in the construction of complex architectures. This guide provides an in-depth exploration of its dual reactivity, elucidating the mechanistic principles that govern its function as both a potent nucleophile and a reactive electrophile. We will dissect its application in key synthetic strategies, including the formation of thioethers, the synthesis of sulfur-containing heterocycles, and its pivotal role as a linker in materials science and drug development. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique capabilities of this powerful synthetic building block.

The Dichotomous Nature of a Singular Molecule

At the heart of 3-bromopropane-1-thiol's utility lies its simple yet potent structure: a three-carbon chain flanked by a thiol (-SH) group at one end and a bromine (-Br) atom at the other.[1] This arrangement establishes a fascinating chemical dichotomy within a single molecule.

-

The Nucleophilic Thiol: The thiol group is the sulfur analog of an alcohol. It is inherently acidic and can be readily deprotonated by a base to form the corresponding thiolate anion (Br-(CH₂)₃-S⁻). This thiolate is a powerful nucleophile, significantly more so than its oxygen counterpart (an alkoxide), due to the greater polarizability and larger size of the sulfur atom.[1] This high nucleophilicity drives its participation in a variety of bond-forming reactions.

-

The Electrophilic Alkyl Bromide: Conversely, the carbon atom bonded to the bromine is an electrophilic center. Bromine is an excellent leaving group, and the carbon-bromine bond is polarized, rendering the carbon susceptible to nucleophilic attack.[1]

This dual functionality allows chemists to strategically engage either end of the molecule, or both sequentially, to achieve complex synthetic outcomes.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

Pillar I: 3-Bromopropane-1-thiol as a Nucleophile

When the thiol end of the molecule is engaged, it typically acts as a potent nucleophile, especially after deprotonation. This reactivity is central to the formation of new carbon-sulfur and sulfur-sulfur bonds.[1]

Key Reactions Driven by Thiolate Nucleophilicity

-

S-Alkylation for Thioether Synthesis: The most common application of its nucleophilic character is in S-alkylation reactions. The thiolate anion readily attacks various electrophiles, such as alkyl halides or epoxides, in a classic bimolecular nucleophilic substitution (SN2) reaction to form thioethers.[1]

-

Thioester Formation: Acylation of the thiol with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields S-(3-bromopropyl) thioesters, which are themselves valuable synthetic intermediates.[1]

-

Oxidative Coupling to Disulfides: Under mild oxidizing conditions (e.g., using iodine or air), the thiol group can be oxidized to form a symmetrical disulfide, bis(3-bromopropyl) disulfide. This molecule can serve as a crosslinking agent.[1]

Experimental Protocol: Synthesis of a 3-Bromopropyl Thioether

This protocol details a representative SN2 reaction where 3-bromopropane-1-thiol acts as the nucleophile.

Objective: To synthesize Benzyl 3-bromopropyl sulfide.

Materials:

-

3-Bromopropane-1-thiol (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol (solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (optional, for volatile reactants)

Procedure:

-

Dissolve 3-bromopropane-1-thiol in ethanol in a round-bottom flask at room temperature under gentle stirring.

-

Slowly add a solution of sodium hydroxide in ethanol to the flask. The base deprotonates the thiol to form the more nucleophilic sodium thiolate in situ. Stir for 15-20 minutes.

-

Add benzyl bromide dropwise to the reaction mixture.

-